molecular formula C13H10BClFNO3 B12837323 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

Cat. No.: B12837323
M. Wt: 293.49 g/mol
InChI Key: RLWSEMVWIKYUAE-UHFFFAOYSA-N
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Description

5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid (molecular formula: C₁₃H₁₀BClFNO₃; molecular weight: 293.48 g/mol) is a fluorinated boronic acid derivative featuring a 4-chlorophenylcarbamoyl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science research . Its boronic acid moiety facilitates conjugation with aryl halides, making it valuable for creating complex molecules. Commercial availability in high purity (≥97%) ensures its widespread use in synthetic chemistry .

Properties

Molecular Formula

C13H10BClFNO3

Molecular Weight

293.49 g/mol

IUPAC Name

[5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H10BClFNO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18)

InChI Key

RLWSEMVWIKYUAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The chlorophenylcarbamoyl group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ in the substituent positions on the phenylcarbamoyl group (e.g., 2-Cl, 3-Cl, nitro, methyl) and the boronic acid ring (e.g., 3-fluoro vs. 2-fluoro). Key examples include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid 4-Cl (phenyl), 2-F (benzene) C₁₃H₁₀BClFNO₃ 293.48 High reactivity in Suzuki couplings
5-(2-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid 2-Cl (phenyl), 2-F (benzene) C₁₃H₁₀BClFNO₃ 293.49 Altered steric effects due to 2-Cl
5-(4-Chloro-2-nitrophenylcarbamoyl)-2-fluorobenzeneboronic acid 4-Cl, 2-NO₂ (phenyl), 2-F (benzene) C₁₃H₉BClFN₂O₅ 338.49 Increased polarity, reduced solubility
5-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid 4-Cl, 2-Me (phenyl), 2-F (benzene) C₁₄H₁₂BClFNO₃ 307.52 Enhanced lipophilicity

Key Observations :

  • Electron-Withdrawing Groups: Nitro substituents (e.g., 2-NO₂) increase molecular weight and polarity, which may reduce membrane permeability in biological systems .
  • Lipophilicity : Methyl groups (e.g., 2-Me) enhance logP values, favoring hydrophobic interactions .

Biological Activity

5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid, with the molecular formula C13H10BClFNO3\text{C}_{13}\text{H}_{10}\text{BClFNO}_{3} and CAS number 1449132-34-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.

  • Molecular Weight : 293.485 g/mol
  • IUPAC Name : [5-[(4-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid
  • Chemical Structure : The structure features a boronic acid moiety, which is known for its reactivity in biological systems.

Enzyme Inhibition

One of the primary biological activities of boronic acids is their role as enzyme inhibitors. Specifically, 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has shown potential in inhibiting serine proteases and certain kinases. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that compounds similar to 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting protease activity, which is crucial for tumor cell survival.
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
StudyType of CancerIC50 Value (µM)Mechanism
Breast Cancer15Protease Inhibition
Prostate Cancer20Apoptosis Induction

Other Pharmacological Effects

Beyond its anticancer properties, this compound may also exhibit:

  • Antibacterial Activity : Preliminary studies suggest that it could inhibit bacterial growth, although further research is needed to confirm these findings.
  • Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory pathways, it may reduce inflammation in various models.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of boronic acids, including derivatives like 5-(4-Chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid. The following findings summarize key research outcomes:

  • Synthesis : The compound can be synthesized through a multi-step reaction involving the coupling of fluorinated phenylboronic acids with chlorinated anilines.
  • Biological Evaluation : In vitro assays have shown that this compound effectively inhibits target enzymes with varying degrees of potency depending on the specific biological context.

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